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Compound of Interest

Compound Name: N-methyl-4-nitrophenethylamine

An In-Depth Technical Guide to N-methyl-4-nitrophenethylamine: Synthesis,
Characterization, and Applications in Drug Discovery

Introduction

N-methyl-4-nitrophenethylamine, systematically named N-methyl-2-(4-
nitrophenyl)ethanamine, is a substituted phenethylamine derivative characterized by a methyl
group on the amine and a nitro group at the para-position of the phenyl ring. While not a
naturally occurring compound, it holds significance in medicinal chemistry and drug
development. Its primary and commercially documented application is as a key reactant and
organic building block in the synthesis of small-molecule inhibitors targeting CDC25
phosphatases.[1][2] These enzymes are critical regulators of the cell division cycle, making
them attractive targets for the development of novel anticancer therapeutics.[1]

Structurally, N-methyl-4-nitrophenethylamine is an analogue of N-methylphenethylamine
(NMPEA), an endogenous trace amine neuromodulator found in humans. NMPEA is a potent
agonist of the human trace amine-associated receptor 1 (hnTAARL1), a G protein-coupled
receptor that modulates catecholaminergic neurotransmission.[3] This structural similarity
suggests that N-methyl-4-nitrophenethylamine may possess unexplored pharmacological
activities, potentially serving as a valuable tool for probing the structure-activity relationships of
TAARL1 ligands. The introduction of the electron-withdrawing nitro group at the 4-position
significantly alters the molecule's electronic and metabolic profile compared to its endogenous
counterpart, offering a unique chemical probe for biological systems.
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This guide provides a comprehensive technical overview of N-methyl-4-nitrophenethylamine,
designed for researchers, medicinal chemists, and drug development professionals. It covers
the compound's physicochemical properties, detailed synthetic protocols, established and
hypothesized biological applications, and essential safety information, grounded in authoritative
scientific data.

Part 1: Physicochemical Properties and Analytical
Characterization

The accurate characterization of a chemical entity is the foundation of reproducible scientific
research. N-methyl-4-nitrophenethylamine is most commonly supplied and handled as its
hydrochloride salt to improve stability and solubility.[4][5]

Core Properties

The fundamental properties of N-methyl-4-nitrophenethylamine and its hydrochloride salt are
summarized below.
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Value
Property Value (Free Base) (Hydrochloride Source(s)
Salt)
N-methyl-2-(4- N-methyl-2-(4-
IUPAC Name nitrophenyl)ethanamin  nitrophenyl)ethanamin  [4][6]
e e;hydrochloride
CAS Number 85176-37-0 166943-39-1 [1][6]
Molecular Formula CoH12N202 CoH13CIN202 [1][6]
Molecular Weight 180.20 g/mol 216.66 g/mol [1][6]
White to Light Yellow
Appearance ) [7]
Solid
Melting Point Not specified 222-227 °C [1107]
N _ 335.8 °C at 760 .
Boiling Point Not applicable [1]
mmHg
Solubility Not specified DMSO, Methanol [1][7]
- Sealed in dry, Room
Storage Not specified [11[7]

Temperature

Structural Representation

Caption: Chemical structure of N-methyl-4-nitrophenethylamine.

Analytical Protocols

This protocol outlines a general method for determining the purity of N-methyl-4-

nitrophenethylamine HCI, a technique referenced by commercial suppliers.[5] The causality

for this choice rests on HPLC's high resolution, sensitivity for aromatic compounds via UV

detection, and reproducibility.

 Instrumentation: A standard HPLC system with a UV detector, autosampler, and column

oven.
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e Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 pum patrticle size).[8] The C18
stationary phase is chosen for its hydrophobicity, which effectively retains the nonpolar
phenethylamine backbone.

o Mobile Phase: An isocratic or gradient system of acetonitrile and a buffered aqueous phase
(e.g., 15% 0.01M phosphate buffer, pH adjusted to 2.5).[8] The acidic pH ensures the
secondary amine is protonated, leading to sharp, symmetrical peaks.

o Flow Rate: 1.0 mL/min.

o Detection: UV absorbance at 280 nm.[8] This wavelength is selected to maximize the signal
from the nitrophenyl chromophore.

o Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a
compatible solvent (e.g., methanol) to a concentration of ~1 mg/mL.

e Analysis: Inject 10 pL of the sample. Purity is calculated based on the area percentage of the
main peak relative to the total area of all observed peaks. A purity of 299.0% is a common
commercial standard.[5]

Part 2: Synthesis of N-methyl-4-nitrophenethylamine

The synthesis of N-methyl-4-nitrophenethylamine can be logically approached as a two-
stage process: first, the synthesis of the 4-nitrophenethylamine precursor, followed by N-
methylation. This strategy isolates the challenges of regioselective nitration from the N-
alkylation step.
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Phenethylamine
(Starting Material)

Step 1: Nitration
Reagents: Conc. H2S0O4, Conc. HNO3
Conditions: 0°C

4-nitrophenethylamine
(Precursor)

Step 2: N-Methylation
(e.g., Reductive Amination)
Reagents: Formaldehyde, NaBHa4
Conditions: Methanol

N-methyl-4-nitrophenethylamine
(Final Product)

Click to download full resolution via product page
Caption: Two-step synthetic workflow for N-methyl-4-nitrophenethylamine.

This protocol is adapted from a described method involving the direct nitration of
phenethylamine.[9] The core principle is an electrophilic aromatic substitution.

+ Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel,
and a thermometer is placed in an ice/salt bath.

+ Acid Mixture Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric
acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below
10°C. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly
electrophilic nitronium ion (NO2+).
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» Reaction: Slowly add phenethylamine to the stirred, pre-chilled nitrating mixture, ensuring
the internal temperature does not exceed 5°C. This temperature control is critical to minimize
side reactions and prevent the formation of dinitro products.

o Work-up: After the addition is complete, allow the reaction to stir at 0°C until TLC or HPLC
analysis shows complete consumption of the starting material. Pour the reaction mixture
slowly onto crushed ice.

» Basification and Extraction: Carefully neutralize the aqueous solution with a concentrated
sodium hydroxide solution to a pH of 10. This deprotonates the ammonium salt, liberating the
free amine. Extract the aqueous layer multiple times with an organic solvent like diethyl
ether.

» Salt Formation and Isolation: Extract the combined organic layers with 1M hydrochloric acid.
This step protonates the amine, transferring it as the hydrochloride salt into the aqueous
phase, separating it from non-basic impurities.

o Final Product: Evaporate the aqueous phase under reduced pressure to yield the crude 4-
nitrophenethylamine hydrochloride. Recrystallize from a suitable solvent (e.g., ethanol/water)
to obtain a light yellow solid.[9]

This protocol describes a standard reductive amination procedure, a reliable and high-yield
method for N-methylation.

o Reaction Setup: Dissolve 4-nitrophenethylamine hydrochloride in methanol in a round-
bottom flask. Add an aqueous solution of formaldehyde (37 wt. %). Formaldehyde reacts
with the primary amine to form an intermediate imine (or iminium ion).

e Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBHa4) portion-wise.
NaBHa is a selective reducing agent that reduces the imine to the secondary amine. The
portion-wise addition is crucial to control the exothermic reaction and hydrogen gas
evolution.

e Quenching and Work-up: After stirring for several hours at room temperature, quench the
reaction by adding acetone to consume excess NaBHa. Acidify the mixture with HCI| and then
evaporate the solvent.
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 Purification: The resulting residue can be purified by standard methods. This typically
involves an aqueous work-up with basification (e.g., with NaOH) and extraction into an
organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and
concentrated. The final product can be purified by column chromatography on silica gel or by
recrystallization of its hydrochloride salt.

Part 3: Biological Context and Potential Applications

Established Application: Intermediate for CDC25
Phosphatase Inhibitors

The most prominent documented use of N-methyl-4-nitrophenethylamine is as a chemical
intermediate.[1][2] Specifically, it serves as a reactant in the preparation of small molecules
designed to inhibit CDC25 (Cell Division Cycle 25) phosphatases.[1][7]

Causality and Mechanism: CDC25 phosphatases are essential enzymes that dephosphorylate
and activate cyclin-dependent kinases (CDKSs), thereby driving the cell through key checkpoints
in the division cycle, particularly the G2/M transition. Overexpression of CDC25 is common in
many cancers, making it a validated therapeutic target. By inhibiting CDC25, cell cycle
progression can be arrested, leading to apoptosis in cancer cells. N-methyl-4-
nitrophenethylamine provides a versatile scaffold for building these inhibitors. The secondary
amine allows for the attachment of various side chains to optimize binding affinity and
selectivity, while the nitrophenyl moiety can serve as a key pharmacophoric element or a
precursor for further chemical modification.

Inactive CDK1-Cyclin B

(Phosphorylated) w}

Inhibits

Dephosphorylates
Activates

Drives

CDC25 Phosphatase Active CDK1-Cyclin B Mitosis

Small-Molecule Inhibitor
(Derived from NM-4-NPEA)

Click to download full resolution via product page

Caption: Role of CDC25 in the G2/M cell cycle checkpoint and its inhibition.
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Hypothesized Pharmacology: A Putative Trace Amine
Analog

The structural analogy to the endogenous neuromodulator N-methylphenethylamine (NMPEA)
provides a strong rationale for investigating N-methyl-4-nitrophenethylamine as a
pharmacological agent. NMPEA is a known agonist at TAARL.[3]

Hypothesis: N-methyl-4-nitrophenethylamine is a putative ligand for TAARL. The 4-nitro
group, being strongly electron-withdrawing, is expected to significantly alter the electronic
distribution of the aromatic ring and the basicity of the amine compared to NMPEA. This
modification could lead to altered receptor affinity, efficacy (agonist, antagonist, or partial
agonist), or downstream signaling. Investigating this interaction could provide valuable insights
into the pharmacophore of TAAR1 ligands.

This protocol describes a self-validating system to test the hypothesis that N-methyl-4-
nitrophenethylamine acts on TAAR1. TAARL1 activation typically leads to Gas protein coupling
and a subsequent increase in intracellular cyclic AMP (CAMP).

e Cell Line: Use a stable cell line (e.g., HEK293) engineered to express human TAAR1
(hTAARL1). A parallel culture of the parental cell line (not expressing the receptor) serves as a
crucial negative control to ensure any observed activity is receptor-specific.

o Assay Principle: Utilize a competitive immunoassay or a luciferase reporter gene assay (e.g.,
CRE-luciferase) to quantify changes in intracellular cCAMP levels upon compound treatment.

o Experimental Procedure: a. Cell Plating: Seed the hTAAR1-expressing cells and parental
control cells into 96-well plates and culture overnight. b. Compound Preparation: Prepare a
serial dilution of N-methyl-4-nitrophenethylamine hydrochloride in an appropriate assay
buffer. A known TAARL1 agonist (e.g., B-phenylethylamine or NMPEA) must be run in parallel
as a positive control. c. Treatment: Incubate the cells with the various concentrations of the
test compound, positive control, and vehicle control for a specified time (e.g., 30 minutes). d.
Detection: Lyse the cells and measure cAMP levels or luciferase activity according to the
manufacturer's instructions for the chosen assay Kkit.

» Data Analysis: a. Normalize the signal to the vehicle control. b. Plot the normalized response
against the logarithm of the compound concentration. c. Fit the data to a four-parameter
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logistic equation to determine the potency (ECso) and efficacy (Emax) of the compound. d.
Validation: A significant, dose-dependent response in the hTAAR1-expressing cells with no or
minimal response in the parental cells validates the compound as a TAARL1 ligand.

Part 4: Safety, Handling, and Storage

Professional laboratory practice dictates careful handling of all research chemicals. The
available safety data indicates that N-methyl-4-nitrophenethylamine hydrochloride may
cause an allergic skin reaction.[4]

o Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,
safety glasses with side shields, and chemical-resistant gloves.[10]

» Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.
Avoid contact with skin and eyes.[10]

o Storage: The compound should be stored in a tightly sealed container in a dry, cool place at
room temperature.[1][7]

e Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]

» Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

N-methyl-4-nitrophenethylamine is a compound of dual significance. It is a commercially
validated and valuable building block for the synthesis of sophisticated molecules, most notably
inhibitors of the anti-cancer target CDC25 phosphatase.[1] Beyond its role as an intermediate,
its structural relationship to the endogenous trace amine NMPEA positions it as a compound of
high interest for pharmacological investigation, particularly concerning the trace amine-
associated receptor 1.[3] The detailed protocols for its synthesis, characterization, and
biological evaluation provided in this guide are intended to empower researchers to explore
both facets of this versatile molecule. Future research should focus on a full pharmacological
characterization to uncover its potential as a novel probe for the trace amine system and to
expand its utility in the ongoing quest for new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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